Bromophos-ethyl

描述

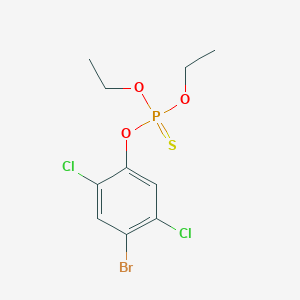

Bromophos-ethyl is an organophosphorus insecticide developed in 1963 and patented in many countries. It is known for its broad-spectrum activity against various pests, including biting and sucking insects. The compound is marketed under trade names such as NEXION and NEXAGAN . It has a low aqueous solubility and is quite volatile, making it effective in various agricultural applications .

准备方法

Synthetic Routes and Reaction Conditions: Bromophos-ethyl is synthesized through the reaction of 4-bromo-2,5-dichlorophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the following steps:

Preparation of 4-bromo-2,5-dichlorophenol: This compound is synthesized by brominating 2,5-dichlorophenol.

Reaction with diethyl phosphorochloridothioate: The prepared 4-bromo-2,5-dichlorophenol reacts with diethyl phosphorochloridothioate in the presence of pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .

化学反应分析

Types of Reactions: Bromophos-ethyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bromoxon-ethyl, where the sulfur atom is replaced by oxygen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: The reaction is facilitated in the presence of water and a base, such as sodium hydroxide.

Major Products Formed:

Oxidation: Bromoxon-ethyl.

Hydrolysis: 4-bromo-2,5-dichlorophenol and diethyl phosphoric acid.

科学研究应用

Chemical Properties and Mechanism of Action

Bromophos-ethyl is characterized by its chemical formula and is known for its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects and other pests. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target organisms .

Agricultural Applications

1. Insecticide and Acaricide:

this compound has been extensively used in agriculture for controlling a variety of pests, including ticks, lice, and blowflies. Its effectiveness against resistant strains of pests makes it a valuable tool in integrated pest management strategies. For instance, it has shown significant efficacy against South African cattle ticks .

2. Larvicide:

The compound is particularly effective as a mosquito larvicide. Its residual activity allows for prolonged control of mosquito populations, which is crucial in managing vector-borne diseases such as malaria and dengue fever .

Public Health Applications

This compound has been employed in public health initiatives aimed at controlling disease vectors. Its application in urban environments helps mitigate the risks associated with mosquito-borne diseases. The compound's ability to act on various life stages of mosquitoes contributes to its effectiveness in vector control programs .

Case Studies

Case Study 1: Efficacy Against Ticks

A study conducted on South African cattle demonstrated that this compound effectively reduced tick populations. The moderate mammalian toxicity profile allowed for its use without significant adverse effects on livestock health . The research highlighted its potential as a safer alternative to more toxic organophosphates.

Case Study 2: Impact on Mosquito Control

In urban settings, this compound was tested as a larvicide for controlling mosquito larvae in stagnant water bodies. The study reported a substantial decrease in larval populations, showcasing the compound's utility in public health frameworks aimed at reducing disease transmission .

Toxicological Studies

Toxicological assessments have shown that this compound exhibits varying levels of toxicity depending on the dosage and exposure duration. For example:

- A single dose of 42 mg/kg resulted in significant cholinesterase inhibition in rats .

- Long-term studies indicated that chronic exposure at lower doses (0.78 - 7.2 mg/kg) did not lead to severe pathological changes but did affect biochemical parameters such as urinary excretion rates .

Environmental Considerations

While this compound is effective, its environmental impact must be considered. Residue studies indicate that it can persist in agricultural settings, necessitating careful management practices to minimize ecological risks . Regulatory measures have led to restrictions on its use in certain regions due to concerns about potential health effects and environmental contamination.

作用机制

Bromophos-ethyl is compared with other organophosphorus insecticides such as:

Bromophos: Similar in structure but differs in the alkyl group attached to the phosphorus atom.

Dimethoate: Another organophosphorus insecticide with a different structure and spectrum of activity.

Malathion: Widely used organophosphorus insecticide with a different chemical structure and lower toxicity to mammals.

Uniqueness: this compound is unique due to its specific structure, which includes a bromine atom and two chlorine atoms on the phenyl ring, contributing to its high efficacy against a broad range of pests .

相似化合物的比较

- Bromophos

- Dimethoate

- Malathion

- Chlorpyrifos

- Parathion

生物活性

Bromophos-ethyl is an organophosphorus pesticide widely used in agriculture for pest control. Its biological activity primarily revolves around its ability to inhibit cholinesterase, an essential enzyme for the proper functioning of the nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms, metabolic pathways, and toxicological effects based on diverse research findings.

This compound acts as a cholinesterase inhibitor , which disrupts the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This accumulation can result in overstimulation of the nervous system, manifesting as various toxicological symptoms. The inhibition levels vary based on dosage and exposure duration:

- A single dose of 42 mg/kg administered to rats resulted in maximum cholinesterase inhibition in plasma after 8 hours and in red blood cells (RBC) after 2 hours .

- Long-term studies indicated that the threshold for significant inhibition was between 0.78 and 1.25 mg/kg for plasma cholinesterase and 3.0 to 7.2 mg/kg for erythrocyte and brain cholinesterase .

Metabolism and Excretion

This compound undergoes biotransformation primarily through cleavage of the phenyl-O-P bond, resulting in metabolites such as dichloro-bromophenol , which accounts for 85-90% of excreted products . The compound is absorbed from the gastrointestinal tract and excreted mainly via urine and feces.

Table 1: Metabolic Pathways of this compound

| Route of Administration | Major Metabolites | Excretion Route |

|---|---|---|

| Oral | Dichloro-bromophenol | Urine and feces |

| Intraperitoneal | Dichloro-bromophenol | Feces |

| Subcutaneous | Dichloro-bromophenol | Feces |

Acute Toxicity

Acute toxicity studies have shown that high doses of this compound can lead to significant health risks:

- In rabbits, administration of 62.5 mg/kg/day resulted in liver necrosis and myocardial scarring .

- A single oral dose of 800 or 1200 mg/kg given to horses inhibited plasma cholinesterase for up to 16 days .

Long-term Effects

Long-term exposure studies have provided insights into chronic effects:

- In a study involving rats fed diets containing this compound over two years, no significant differences were observed in behavior or organ structure at lower doses (0.78 mg/kg), but higher doses led to notable changes in cholinesterase activity and urinary metabolites .

Table 2: Summary of Long-term Study Findings

| Dosage (mg/kg/day) | Cholinesterase Inhibition (%) | Observations |

|---|---|---|

| 0.78 | <20% | Normal behavior |

| 1.25 | Significant | Elevated urinary metabolites |

| 3.0 | Significant | Slightly elevated body weight |

| 7.2 | Significant | No gross organ changes |

Case Studies

Recent case studies have highlighted the impact of this compound on human health, particularly among agricultural workers:

属性

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUFOITWDSNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041684 | |

| Record name | Bromophos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] | |

| Record name | Bromophos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122-133 °C at 0.001 mm Hg | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52-1.55 at 20 °C | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C) | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/ | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

4824-78-6 | |

| Record name | Bromophos-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophos-ethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004824786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVT4KYL79N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bromophos-ethyl?

A1: this compound is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , , , ] It irreversibly binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the target organism. []

Q2: Are there any other mechanisms of resistance observed in insects?

A2: Aside from AChE insensitivity, studies on cattle ticks (Boophilus microplus) have identified increased metabolism of this compound into water-soluble products as another resistance mechanism. [, ] This metabolic resistance involves enhanced detoxification pathways that break down the insecticide before it reaches its target site.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H14BrCl2O3PS and a molecular weight of 412.08 g/mol. [, ]

Q4: What spectroscopic techniques are useful for identifying and characterizing this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound residues in various matrices, including water, blood, and fat. [, , , , , ] Thermospray mass spectrometry has also been used for the characterization of this compound and its oxygen analog. []

Q5: How stable is this compound in different environmental conditions?

A5: The stability of this compound is influenced by factors like temperature, UV light exposure, and the presence of other chemicals. Studies have shown that this compound degrades faster in the summer months and on the back of sheep, likely due to increased UV light exposure. []

Q6: How do structural modifications of this compound affect its insecticidal activity?

A6: While specific SAR studies on this compound are limited in the provided research, it's known that even minor changes to the structure of organophosphates can significantly alter their toxicity and target selectivity. [, , ] For instance, replacing the bromine atom with other halogens or modifying the alkyl groups attached to the phosphorus atom could affect the compound's binding affinity for AChE, influencing its potency.

Q7: What are the primary mechanisms of resistance to this compound observed in insects?

A7: The two main resistance mechanisms identified are:

- Insensitive acetylcholinesterase (AChE): This involves mutations in the AChE gene, resulting in an enzyme with a reduced binding affinity for this compound. []

- Enhanced metabolic detoxification: This involves increased activity of enzymes responsible for breaking down this compound, reducing its effective concentration at the target site. []

Q8: Does resistance to this compound confer cross-resistance to other insecticides?

A8: Yes, cross-resistance to other organophosphate insecticides is common due to shared mechanisms of action and detoxification pathways. [, , , , , ] For instance, strains resistant to dioxathion have also shown resistance to this compound and other organophosphates. [] Similarly, a fenvalerate-resistant strain of blue tick exhibited cross-resistance to several pyrethroids and slight tolerance to this compound. []

Q9: What are the toxicological effects of this compound?

A9: As an AChE inhibitor, this compound can cause a range of cholinergic symptoms due to the overstimulation of the nervous system. [, ] While its mammalian toxicity is considered moderate, it can still pose risks to human health and the environment. [, , , ]

Q10: What analytical methods are used to determine this compound residues?

A10: Several analytical methods are employed for the detection and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound residues in various matrices like water, blood, and fat. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound, often in conjunction with UV or mass spectrometry detection. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunological technique for detecting this compound in environmental and biological samples. [, ]

Q11: What are the environmental concerns related to this compound?

A11: this compound can potentially contaminate water sources and negatively impact aquatic organisms like fish. [, , ] Its persistence in the environment can also lead to bioaccumulation in the food chain. [, , ]

Q12: Are there any alternative insecticides available that are less toxic than this compound?

A12: Research has focused on identifying safer alternatives to organophosphates. Some examples include:

- Pyrethroids: While effective, some pyrethroids also show cross-resistance issues and have their own environmental concerns. []

- Insect Growth Regulators (IGRs): These disrupt the insect lifecycle and can offer a more targeted approach with potentially lower environmental impact. []

Q13: What research tools and resources are essential for studying this compound?

A13: Key resources include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。